![molecular formula C24H24O2 B14277406 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol CAS No. 141550-80-3](/img/structure/B14277406.png)
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further connected to a cyclohexyl group substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the formation of a cyclohexyl intermediate through a Friedel-Crafts alkylation reaction. This reaction uses cyclohexanone and phenylmagnesium bromide (Grignard reagent) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The cyclohexyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxyl group.
Coupling Reaction: The final step involves a coupling reaction between the hydroxylated cyclohexyl intermediate and phenol in the presence of a base such as sodium hydroxide (NaOH) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Alcohols, cyclohexanols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. The compound may also affect signaling pathways by altering the activity of key regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): 4,4’-Isopropylidenediphenol, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Dihydroxydiphenylmethane, used in the production of epoxy resins and coatings.
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is unique due to its cyclohexyl core, which imparts distinct steric and electronic properties compared to other bisphenols. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
141550-80-3 |
|---|---|
Molekularformel |
C24H24O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-2-phenylcyclohexyl]phenol |
InChI |
InChI=1S/C24H24O2/c25-21-13-9-19(10-14-21)24(20-11-15-22(26)16-12-20)17-5-4-8-23(24)18-6-2-1-3-7-18/h1-3,6-7,9-16,23,25-26H,4-5,8,17H2 |
InChI-Schlüssel |
XPFDJZRVTTUPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


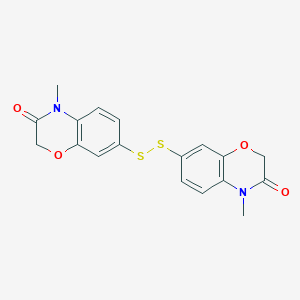
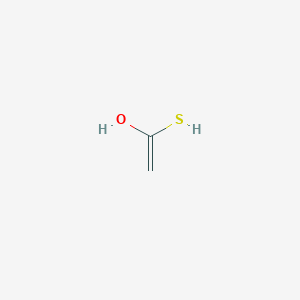
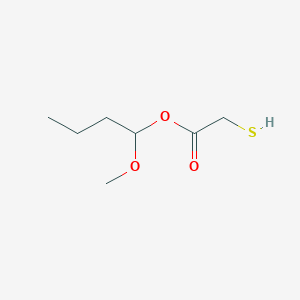
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
silane](/img/structure/B14277367.png)
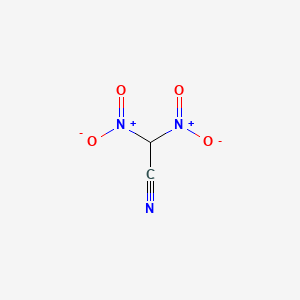
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
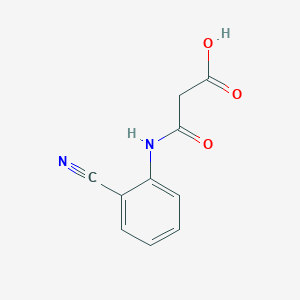

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)

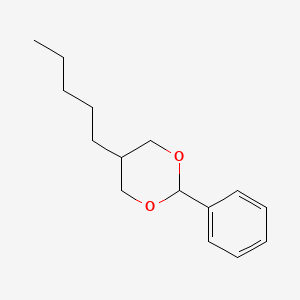
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)

